

Introduction: The Critical Role of Solubility in Advancing Chemical and Pharmaceutical Development

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Compound of Interest

Compound Name: *N*-Cbz-cyclopentylmethylamine

Cat. No.: B8451461

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In the landscape of drug discovery, process chemistry, and materials science, the solubility of a compound is a cornerstone physical property that dictates its utility and applicability. For researchers and drug development professionals, understanding the solubility profile of a molecule like **N-Cbz-cyclopentylmethylamine** is not merely an academic exercise; it is a critical step that influences reaction kinetics, purification strategies, formulation development, and ultimately, bioavailability. **N-Cbz-cyclopentylmethylamine**, a carbamate-protected amine, presents a unique combination of structural motifs—a bulky, nonpolar carbobenzoxy (Cbz) group, a polar carbamate linkage, and a nonpolar cyclopentylmethyl substituent. This amalgam of features results in a nuanced solubility behavior that demands a systematic approach for its characterization.

This in-depth technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of **N-Cbz-cyclopentylmethylamine** in a range of common organic solvents. We will delve into the theoretical underpinnings of solubility, analyze the contribution of each molecular fragment, and present a robust, field-proven experimental protocol for generating precise solubility data. This document is designed

to empower researchers to make informed decisions, streamline development timelines, and unlock the full potential of their chemical entities.

Physicochemical Properties of N-Cbz-cyclopentylmethylamine: A Structural Analysis

The solubility of a molecule is intrinsically linked to its structure. Let's dissect the key components of **N-Cbz-cyclopentylmethylamine** to anticipate its interactions with various solvents.

- The N-Carbobenzoyl (Cbz) Group: This protecting group is a dominant feature of the molecule. The benzyl portion is aromatic and decidedly nonpolar (hydrophobic), which generally enhances solubility in organic solvents compared to the parent amine.^{[1][2]} The Cbz group's presence facilitates purification and handling in non-aqueous environments.^[2]
- The Carbamate Linkage (-O-CO-N<): Carbamates are esters of carbamic acid and contain a polar core.^{[3][4]} This functional group has both a hydrogen bond acceptor (the carbonyl oxygen) and, in this case of a secondary amine precursor, no direct N-H donor. The polarity of this linker region can contribute to solubility in moderately polar solvents. Carbamates generally exhibit limited solubility in nonpolar solvents but notable solubility in polar aprotic solvents like acetone.^[3]
- The Cyclopentylmethylamine Moiety: This part of the molecule is aliphatic and nonpolar. The five-membered ring and the methylene group contribute to the overall lipophilicity of the compound. Aliphatic amines themselves show significant solubility in organic solvents.^{[5][6]}

Collectively, the structure suggests that **N-Cbz-cyclopentylmethylamine** is a moderately nonpolar compound. Its solubility will be governed by a balance between the large, nonpolar surface area of the Cbz and cyclopentylmethyl groups and the polar character of the central carbamate bond. We can predict poor solubility in highly polar, protic solvents like water and good solubility in a range of organic solvents of low to moderate polarity.

Theoretical Framework for Solubility Prediction

While empirical determination is the gold standard, theoretical models provide a rational basis for solvent selection, saving time and resources.

The "Like Dissolves Like" Principle

This foundational concept remains a powerful predictive tool.^[7] It posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

- Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through van der Waals forces (dispersion forces). The large nonpolar groups of **N-Cbz-cyclopentylmethylamine** suggest favorable interactions with these solvents.
- Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane (DCM)): These solvents possess dipole moments but lack acidic protons. They can engage in dipole-dipole interactions with the carbamate linkage. DCM is a common solvent for reactions involving Cbz-protected compounds.^[1]
- Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. While the carbonyl oxygen of the carbamate can accept a hydrogen bond, the overall nonpolar nature of the molecule may limit its solubility in highly protic systems.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful framework.^{[8][9][10]} HSP deconstructs the total cohesive energy of a substance into three components:

- δD (Dispersion): Energy from atomic forces.
- δP (Polar): Energy from dipolar intermolecular forces.
- δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible.^[10] By calculating or estimating the HSP of **N-Cbz-cyclopentylmethylamine** and comparing it to the known HSP values of various solvents, one can predict solubility. A smaller "HSP distance" between the solute and solvent indicates a higher likelihood of dissolution.

Predicted Solubility Profile of N-Cbz-cyclopentylmethanamine

Based on the structural analysis and theoretical principles, we can forecast the solubility behavior of **N-Cbz-cyclopentylmethanamine**. This information is crucial for selecting appropriate solvents for synthesis, purification, and formulation.

Table 1: Predicted Solubility and Hansen Solubility Parameters for Common Organic Solvents

Solvent Class	Solvent	Polarity	Predicted Solubility of N-Cbz-cyclopentylmethylamine	δD (Dispersion)	δP (Polar)	δH (Hydrogen Bonding)
Nonpolar	Hexane	Low	Moderate to Good	14.9	0.0	0.0
	Toluene	Low	Good	18.0	1.4	2.0
Halogenated	Dichloromethane (DCM)	Medium	Good to High	17.0	7.3	7.1
	Chloroform	Medium	Good to High	17.8	3.1	5.7
Ethers	Diethyl Ether	Low	Moderate to Good	14.5	2.9	5.1
	Tetrahydrofuran (THF)	Medium	Good to High	16.8	5.7	8.0
Ketones	Acetone	Medium	Good to High	15.5	10.4	7.0
Esters	Ethyl Acetate	Medium	Good to High	15.8	5.3	7.2
Alcohols	Ethanol	High	Low to Moderate	15.8	8.8	19.4
	Methanol	High	Low	15.1	12.3	22.3
Polar Aprotic	Acetonitrile (ACN)	High	Moderate	15.3	18.0	6.1
	Dimethylformamide (DMF)	High	High	17.4	13.7	11.3

Dimethyl Sulfoxide (DMSO)	High	High	18.4	16.4	10.2
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(HSP values are approximate and sourced from various literature.[8])

Interpretation and Causality: The high predicted solubility in solvents like DCM, THF, Acetone, and DMF stems from their ability to effectively solvate both the nonpolar and polar regions of the molecule. DCM and Chloroform are excellent at dissolving nonpolar compounds while having a sufficient dipole moment to interact with the carbamate. Acetone and Ethyl Acetate offer a balance of moderate polarity and hydrogen bond accepting capability. DMF and DMSO are highly polar and are powerful solvents for a wide range of organic molecules, including those with carbamate functionalities.[1] Conversely, the extensive hydrogen-bonding network of alcohols like methanol would be disrupted by the large nonpolar groups of the solute, leading to lower solubility.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain definitive, quantitative solubility data, the equilibrium shake-flask method is the most reliable and widely accepted technique.[7][11] This protocol ensures that a true equilibrium is reached between the dissolved and undissolved solid.

Materials and Equipment

- **N-Cbz-cyclopentylmethylamine** (solid, pure)
- Selected organic solvents (analytical grade or higher)
- Analytical balance (4-decimal place)
- Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
- Temperature-controlled orbital shaker or incubator
- Centrifuge

- Syringes (glass or polypropylene)
- Syringe filters (0.22 μm or 0.45 μm , chemically compatible, e.g., PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

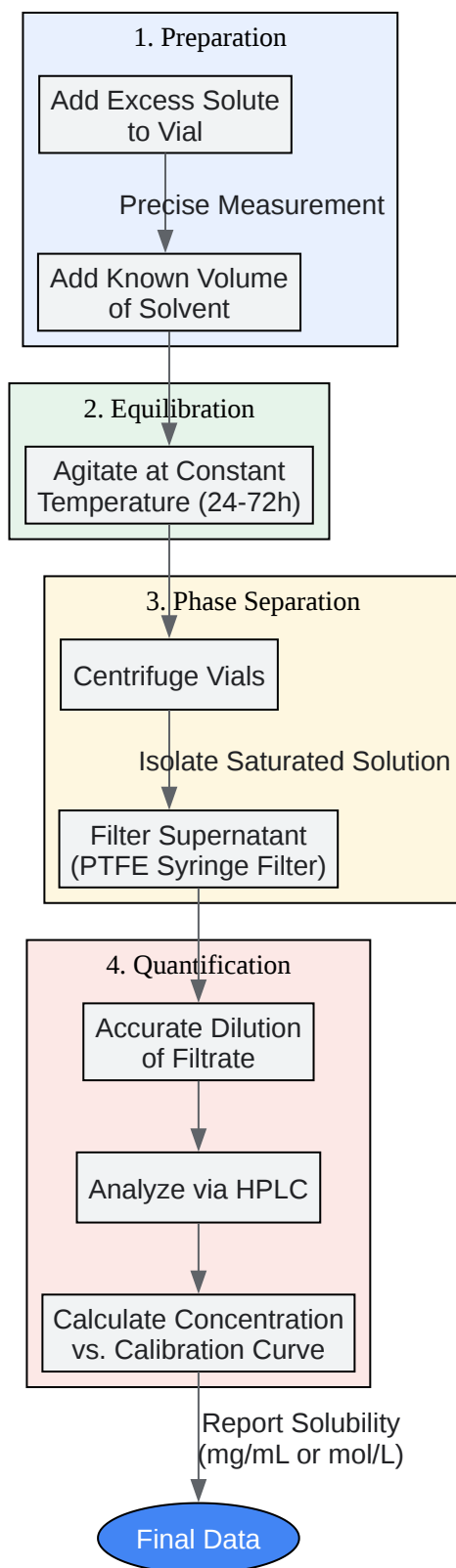
Step-by-Step Methodology

- Preparation of Solutions:
 - Add an excess amount of solid **N-Cbz-cyclopentylmethanamine** to a pre-weighed glass vial. An amount that is clearly in excess of what is expected to dissolve is crucial to ensure a saturated solution is formed.
 - Using a calibrated pipette, add a precise volume (e.g., 2.00 mL) of the chosen organic solvent to the vial.
 - Seal the vial tightly with the PTFE-lined cap.
 - Prepare at least three replicate vials for each solvent to ensure statistical validity.
- Equilibration:
 - Place the vials in a temperature-controlled shaker set to a specific temperature (e.g., 25 $^{\circ}\text{C}$).
 - Agitate the vials at a constant speed for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours.^[11] It is advisable to perform a time-to-equilibrium study by taking measurements at various time points (e.g., 24, 48, 72 hours) to confirm that the concentration has plateaued.
- Phase Separation:
 - Once equilibrium is established, remove the vials from the shaker and let them stand to allow the excess solid to settle.

- To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 10 minutes).[7]
- Sample Collection and Preparation:
 - Carefully draw the clear supernatant into a syringe.
 - Attach a chemically inert syringe filter (e.g., PTFE) to the syringe. This step is critical to remove any fine particulate matter that could lead to erroneously high results.[7]
 - Dispense an accurately known volume of the filtrate into a pre-weighed volumetric flask.
 - Dilute the sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC). Record the dilution factor precisely.
- Quantification:
 - Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column is often suitable for a molecule of this type.
 - Prepare a calibration curve using standard solutions of **N-Cbz-cyclopentylmethanamine** of known concentrations.
 - Determine the concentration of the solute in the diluted samples by interpolating from the calibration curve.
- Data Reporting:
 - Calculate the original concentration in the saturated solution, accounting for the dilution factor.
 - Express the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

Workflow Visualization

The following diagram illustrates the key stages of the experimental solubility determination process.



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Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Conclusion and Field Insights

The solubility of **N-Cbz-cyclopentylmethylamine** is a multifaceted property dictated by the interplay of its nonpolar Cbz and cyclopentyl groups with its polar carbamate linker. Theoretical predictions suggest high solubility in moderately polar aprotic solvents like dichloromethane, THF, and ethyl acetate, and lower solubility in highly polar protic solvents like methanol. These predictions provide an invaluable starting point for solvent screening in synthetic and purification processes.

However, for critical applications in drug development, such as formulation and preclinical studies, there is no substitute for precise, empirically determined data. The detailed shake-flask protocol provided herein represents a self-validating system for generating such data. By adhering to this methodology, researchers can confidently characterize the solubility profile of **N-Cbz-cyclopentylmethylamine**, mitigate risks associated with poor solubility, and accelerate their development timelines. This systematic approach, blending theoretical understanding with rigorous experimental validation, is the hallmark of sound scientific practice in the chemical and pharmaceutical industries.

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